molecular formula C13H14N2O4S2 B5371677 2-methoxy-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide

2-methoxy-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide

Cat. No. B5371677
M. Wt: 326.4 g/mol
InChI Key: LHBZMUFFLYJDDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide is a chemical compound that has been widely researched for its potential use in various scientific fields. It is commonly referred to as MTSEA, and its chemical formula is C14H16N2O4S2. This compound is a sulfonamide derivative that has been used in various studies due to its unique properties.

Mechanism of Action

MTSEA is a sulfonamide derivative that can modify cysteine residues in proteins. It can react with the thiol group of cysteine residues, leading to the formation of a covalent bond. This covalent modification can alter the function of the protein and provide insight into its structure and function.
Biochemical and Physiological Effects:
MTSEA has been shown to have various biochemical and physiological effects. It has been shown to modify the function of ion channels, which can affect the electrical properties of cells. It has also been shown to modify the function of enzymes, which can affect various biochemical pathways in cells.

Advantages and Limitations for Lab Experiments

The advantages of using MTSEA in lab experiments include its ability to modify cysteine residues in proteins, its high reactivity, and its unique chemical properties. The limitations of using MTSEA in lab experiments include its potential toxicity, its potential to modify non-target proteins, and its potential to interfere with other biochemical pathways.

Future Directions

There are many future directions for research related to MTSEA. One potential direction is to study its use in drug discovery, as it has been shown to modify the function of various proteins involved in disease pathways. Another potential direction is to study its use in ion channel research, as it has been shown to modify the function of various ion channels. Additionally, further research can be done to better understand the mechanism of action of MTSEA and its potential applications in various scientific fields.

Synthesis Methods

The synthesis of MTSEA involves the reaction of 2-methoxy-5-nitrobenzamide with thienylmethylamine, followed by reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The resulting compound is then sulfonated using sulfur trioxide and triethylamine to yield MTSEA.

Scientific Research Applications

MTSEA has been used in various scientific fields due to its unique chemical properties. It has been used in studies related to protein modification, ion channel research, and drug discovery. MTSEA has been used to modify cysteine residues in proteins, which can alter their function and provide insight into their structure and function. It has also been used in ion channel research to study the effects of modifications on channel activity.

properties

IUPAC Name

2-methoxy-5-(thiophen-2-ylmethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S2/c1-19-12-5-4-10(7-11(12)13(14)16)21(17,18)15-8-9-3-2-6-20-9/h2-7,15H,8H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBZMUFFLYJDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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